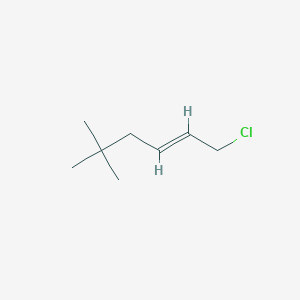

1-Chloro-5,5-dimethyl-2-hexene

Beschreibung

Significance of Chlorinated Alkenes as Synthetic Building Blocks in Research Contexts

Chlorinated alkenes, particularly allylic chlorides, are highly prized in organic synthesis due to their dual reactivity. The carbon-chlorine bond provides a site for nucleophilic substitution, while the carbon-carbon double bond can participate in a wide range of addition reactions. This dual functionality allows for the sequential and controlled introduction of various functional groups, making them key intermediates in the synthesis of complex target molecules.

The reactivity of the allylic system is further enhanced by the ability of the double bond to stabilize the transition states of both SN1 and SN2 reactions. byjus.com In SN1 reactions, the formation of a resonance-stabilized allylic carbocation accelerates the reaction rate. byjus.com For SN2 reactions, the overlap of the π-orbitals of the double bond with the orbitals of the nucleophile and leaving group in the transition state lowers the activation energy. quora.com This inherent reactivity makes allylic chlorides valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers.

Overview of the Unique Structural Features and Their Implications for Reactivity

The structure of 1-Chloro-5,5-dimethyl-2-hexene presents a fascinating interplay of electronic and steric effects that dictate its chemical behavior.

The primary allylic chloride functionality is the principal site of reactivity, readily undergoing nucleophilic substitution reactions. vulcanchem.com However, the presence of the bulky tert-butyl group at the 5-position introduces significant steric hindrance around the double bond and the allylic system. This steric bulk can influence the regioselectivity and stereoselectivity of reactions. For instance, in reactions where a nucleophile might attack the double bond, the neopentyl group can direct the incoming group to the less hindered carbon.

The electron-donating nature of the alkyl groups, including the tert-butyl group, can also influence the reactivity of the double bond, generally increasing its nucleophilicity and making it more susceptible to electrophilic attack compared to unsubstituted alkenes.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1871-70-1 |

| Molecular Formula | C8H15Cl |

| Molecular Weight | 146.66 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

This data is compiled from various chemical suppliers and databases.

Current Research Landscape and Gaps Pertaining to this compound

Despite its potential, a thorough review of the scientific literature reveals a notable scarcity of dedicated research focused specifically on this compound. While it is commercially available and listed in chemical supplier catalogs, indicating its use as a building block, detailed studies exploring its unique reactivity and applications are limited.

The significant research gap lies in the systematic investigation of its reaction scope. Key unanswered questions include:

How does the steric hindrance from the neopentyl group quantitatively affect the rates and outcomes of substitution and addition reactions compared to less hindered allylic chlorides?

Can this steric influence be harnessed to achieve unique selectivity in catalytic reactions, such as cross-coupling or asymmetric catalysis?

What are the properties of polymers derived from this monomer, and do they offer advantages over polymers made from less hindered chlorinated alkenes?

Could the compound serve as a precursor to novel bioactive molecules, where the neopentyl group might play a role in modulating biological activity?

The exploration of these areas would undoubtedly provide valuable insights into the chemistry of sterically encumbered allylic chlorides and could unlock new synthetic methodologies and materials. The lack of detailed spectroscopic data (NMR, IR) in the public domain also represents a fundamental gap that needs to be addressed to facilitate its broader use in research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-chloro-5,5-dimethylhex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHYLKNCXQWGTF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC=CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C/C=C/CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 1 Chloro 5,5 Dimethyl 2 Hexene

Chemo-, Regio-, and Stereoselective Synthesis of 1-Chloro-5,5-dimethyl-2-hexene

The controlled synthesis of this compound is crucial for its application in further chemical reactions. Achieving high levels of chemo-, regio-, and stereoselectivity is a key focus of synthetic chemists.

Halogenation Pathways and Regiochemical Control

The primary method for synthesizing this compound involves the chlorination of 5,5-dimethyl-2-hexene (B3327663). The regioselectivity of this reaction is critical to ensure the chlorine atom is introduced at the desired C1 position. The choice of chlorinating agent and reaction conditions plays a pivotal role in controlling the outcome. Common chlorinating agents include thionyl chloride and phosphorus trichloride.

The reaction mechanism typically proceeds through an electrophilic addition of the chlorinating agent to the double bond, followed by the elimination of a proton to regenerate the double bond in a new position, resulting in an allylic chloride. Careful control of temperature and pressure is necessary to favor the formation of the desired 1-chloro isomer over other possible products.

For instance, the reaction of 5,5-dimethyl-2-hexene with a suitable chlorinating agent under kinetically controlled conditions can favor the formation of the thermodynamically less stable terminal alkene.

Stereochemical Control in Alkene Formation (E/Z Isomerism)

The double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemical outcome of the synthesis is highly dependent on the reaction pathway and the reagents used. Specific synthetic methods can be employed to favor the formation of one isomer over the other.

The (E)-isomer, (2E)-1-chloro-5,5-dimethyl-2-hexene, is a known compound with the molecular formula C8H15Cl. chemsynthesis.com The synthesis of a specific isomer often requires the use of stereoselective catalysts or starting materials with a predefined stereochemistry. The geometry of the transition state during the elimination step of the synthesis is a key factor in determining the final E/Z ratio of the product.

| Isomer | IUPAC Name | CAS Number |

| (E)-isomer | (2E)-5,5-Dimethyl-2-hexene | 36382-10-2 |

| (Z)-isomer | (2Z)-5,5-Dimethyl-2-hexene | 39761-61-0 |

This table presents the two isomers of the precursor, 5,5-dimethyl-2-hexene.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer a promising avenue for the efficient and selective synthesis of this compound. The use of transition metal catalysts can facilitate the chlorination reaction under milder conditions and with greater control over regioselectivity and stereoselectivity. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles of catalytic alkene functionalization can be applied.

For example, palladium-catalyzed allylic chlorination of alkenes is a well-established transformation that could potentially be adapted for the synthesis of this compound. Such a process would involve the formation of a π-allyl palladium intermediate, followed by nucleophilic attack by a chloride ion. The choice of ligands on the palladium catalyst would be crucial in directing the regioselectivity of the chloride attack.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable chemical processes. This involves considering factors such as atom economy, the use of less hazardous reagents, and minimizing waste generation. rsc.org

Instead of traditional chlorinating agents like phosphorus trichloride, which produce significant waste, alternative, more environmentally benign chlorinating agents could be explored. Furthermore, the development of catalytic systems, as mentioned previously, aligns with green chemistry principles by enabling reactions to proceed with higher efficiency and under less harsh conditions. The use of recyclable catalysts would further enhance the green credentials of the synthetic route. ias.ac.in Designing a synthesis with a high atom economy ensures that a maximal proportion of the atoms from the reactants are incorporated into the final product, thereby reducing waste. rsc.org

Functionalization and Derivatization of the Alkene Moiety

The double bond in this compound is a key functional group that allows for a wide range of subsequent chemical transformations.

Electrophilic Addition Reactions at the Double Bond

The electron-rich double bond of this compound is susceptible to attack by electrophiles. libretexts.org This reactivity allows for the introduction of a variety of functional groups across the double bond.

A primary example of this is the addition of hydrogen halides (HX). libretexts.org In this reaction, the pi bond of the alkene attacks the hydrogen of the hydrogen halide, leading to the formation of a carbocation intermediate. libretexts.org The subsequent attack of the halide anion on the carbocation yields the final di-halogenated product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, the presence of the electron-withdrawing chlorine atom at the allylic position can influence the regiochemical outcome.

Other electrophilic addition reactions include hydration (addition of water in the presence of an acid catalyst) to form a chloro-alcohol, and halogenation (addition of X2) to form a dihalo-chloro-alkane. The specific conditions and reagents used will determine the nature of the final product.

| Reaction Type | Reagents | Product Type |

| Hydrohalogenation | HCl, HBr, HI | Dihaloalkane |

| Halogenation | Cl2, Br2 | Trihaloalkane |

| Hydration | H2O, H+ catalyst | Chloro-alcohol |

This table summarizes common electrophilic addition reactions at the double bond.

Stereocontrol and Regioselectivity in Addition Processes

The double bond in this compound is susceptible to addition reactions. The stereochemical and regiochemical outcomes of these additions are dictated by the reaction mechanism and the nature of the attacking reagent.

Stereocontrol: The addition of reagents across the double bond can proceed in two primary ways: syn-addition, where both new bonds form on the same face of the alkene, or anti-addition, where they form on opposite faces. masterorganicchemistry.com For instance, catalytic hydrogenation would lead to a syn-addition of hydrogen atoms. The stereochemistry of the starting alkene (E or Z isomer) and the mode of addition determine the stereochemistry of the product. youtube.comyoutube.com

Regioselectivity: In the case of electrophilic additions, such as the addition of hydrogen halides (HX), Markovnikov's rule predicts the regiochemical outcome. The electrophile (e.g., H+) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For this compound, the initial protonation would preferentially occur at C-3, generating a secondary carbocation at C-2, which is adjacent to the chlorine atom. However, the formation of an allylic carbocation via attack at C-2 is also possible, leading to a mixture of products. The bulky tert-butyl group at C-5 can sterically hinder attack at C-4, further influencing the regiochemical outcome.

| Addition Reaction Type | Reagent Example | Typical Stereochemistry | Expected Regioselectivity |

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | syn-addition | Not applicable |

| Halogenation | Br₂, Cl₂ | anti-addition | Not applicable |

| Hydrohalogenation | HBr, HCl | Mixture of syn and anti | Follows Markovnikov's rule, but allylic rearrangement can occur |

| Radical Addition of HBr | HBr, ROOR | Not stereoselective | Anti-Markovnikov addition |

Radical Addition and Cycloaddition Reactions

Radical Addition: Under conditions that favor radical mechanisms, such as the presence of peroxides (ROOR), the addition of HBr to this compound proceeds via an anti-Markovnikov pathway. masterorganicchemistry.com The reaction is initiated by the formation of a bromine radical, which adds to the double bond at the C-3 position to generate the more stable secondary radical at C-2. Subsequent abstraction of a hydrogen atom from HBr yields the final product.

Furthermore, allylic positions are susceptible to radical substitution, particularly at high temperatures or with low concentrations of halogen. jove.comlibretexts.orgucalgary.ca The allylic C-H bonds at C-1 and C-4 in this compound are potential sites for radical halogenation, which could lead to the formation of di-halogenated products. The stability of the resulting allylic radical, which is resonance-stabilized, is the driving force for this type of reaction. libretexts.org

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. quora.comnumberanalytics.comlibretexts.org The double bond of this compound can act as a π-system participant in these reactions.

[4+2] Cycloadditions (Diels-Alder Reaction): this compound can act as the dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. libretexts.org The electron-withdrawing nature of the adjacent chloromethyl group can influence its reactivity as a dienophile.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions can occur between the alkene and another unsaturated system to form a cyclobutane (B1203170) ring. numberanalytics.comlibretexts.org Ketenes can also undergo thermal [2+2] cycloadditions with alkenes. libretexts.org

[3+2] Cycloadditions (Dipolar Cycloadditions): The alkene can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings.

Reactivity at the Halogen Center

The chlorine atom in this compound, being in an allylic position, is particularly reactive towards nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the allylic carbon can proceed through several mechanisms, primarily S(_N)1, S(_N)2, and S(_N)2'. organic-chemistry.orgyoutube.comyoutube.comyoutube.com

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon bearing the chlorine atom from the backside, leading to an inversion of configuration. youtube.com As a primary allylic halide, this compound is a good substrate for S(_N)2 reactions, which are favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comyoutube.com

S(_N)1 Mechanism: This two-step mechanism involves the initial departure of the chloride ion to form a resonance-stabilized allylic carbocation. This carbocation is then attacked by the nucleophile. youtube.com This pathway leads to a mixture of products, including rearranged isomers, and is favored by weak nucleophiles and polar protic solvents.

S(_N)2' Mechanism: In this variation, the nucleophile attacks the γ-carbon (C-3) of the double bond, which is concerted with the migration of the double bond and the expulsion of the chloride ion from the α-carbon (C-1). This results in an allylic rearrangement.

| Mechanism | Substrate Preference | Nucleophile | Solvent | Stereochemistry | Potential for Rearrangement |

| S(_N)2 | Primary > Secondary | Strong | Polar Aprotic | Inversion | No |

| S(_N)1 | Tertiary > Secondary | Weak | Polar Protic | Racemization | Yes |

| S(_N)2' | Allylic systems | Strong or Weak | Varies | Varies | Yes (by definition) |

Elimination Pathways: E1, E2, and E1cb Mechanisms

Elimination reactions of this compound lead to the formation of conjugated dienes. These reactions are in competition with substitution reactions and are favored by strong, bulky bases and high temperatures. dalalinstitute.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group (C-2), while the chloride ion departs simultaneously. dalalinstitute.comlibretexts.orgyoutube.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group.

E1 Mechanism: This two-step mechanism begins with the formation of the allylic carbocation (the same intermediate as in the S(_N)1 pathway), followed by the removal of a proton by a weak base to form the double bond. libretexts.orgyoutube.comlibretexts.org

E1cb Mechanism: The E1cb (Elimination, Unimolecular, Conjugate Base) mechanism is a two-step process that proceeds through a carbanion intermediate. libretexts.orgmasterorganicchemistry.com It is less common for simple alkyl halides but can occur if the β-proton is particularly acidic and the leaving group is poor. masterorganicchemistry.com

Allylic Rearrangements and Substitutions (e.g., S(_N)2' mechanisms)

The mobility of the double bond in the allylic system of this compound makes it prone to rearrangements during substitution reactions. As mentioned, both S(_N)1 and S(_N)2' reactions can result in the formation of a constitutional isomer where the nucleophile is attached to C-3 and the double bond has shifted to the C-1/C-2 position. The resonance-stabilized allylic carbocation intermediate in the S(_N)1 pathway has positive charge density on both C-1 and C-3, allowing the nucleophile to attack at either site. The S(_N)2' mechanism provides a direct pathway to the rearranged product.

Metal-Catalyzed Reactions Involving this compound

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. As an allylic chloride, this compound is a valuable substrate for several such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the allylic chloride with an organoboron compound (like a boronic acid). libretexts.orgharvard.edusumitomo-chem.co.jp The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org It is a powerful tool for forming new C-C bonds with high functional group tolerance. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction, also palladium-catalyzed, couples the allylic chloride with an alkene. organic-chemistry.orgwikipedia.orgnih.govmdpi-res.com This reaction is a cornerstone for the synthesis of substituted alkenes. wikipedia.org A variation, the reductive Heck reaction, has also been developed. nih.gov

Negishi Coupling: This reaction involves the coupling of the allylic chloride with an organozinc reagent, typically catalyzed by nickel or palladium. organic-chemistry.orgacs.orgresearchgate.netnih.gov Nickel-catalyzed asymmetric Negishi couplings of secondary allylic chlorides have been shown to proceed with high regio- and enantioselectivity, offering a stereoconvergent route to chiral products. organic-chemistry.orgacs.orgresearchgate.net

These metal-catalyzed reactions often exhibit high selectivity and can be performed under mild conditions, making them highly valuable in synthetic chemistry. acs.org

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron Reagent | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Heck | Palladium | Alkene | C(sp³)-C(sp²) |

| Negishi | Palladium or Nickel | Organozinc Reagent | C(sp³)-C(sp²), C(sp³)-C(sp³) |

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for carbon-carbon bond formation. For allylic chlorides like this compound, these reactions offer a direct route to introduce aryl, vinyl, or other organic fragments at the allylic position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction stands out for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov In the context of an allylic chloride like this compound, the reaction would involve coupling with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.orgnih.govresearchgate.net The catalytic cycle involves the oxidative addition of the allylic chloride to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org For allylic systems, a key consideration is regioselectivity (attack at the α or γ position), which can often be controlled by the choice of ligands on the palladium catalyst. nih.gov

Heck Reaction: The Heck reaction couples the allylic substrate with an alkene, typically in the presence of a palladium catalyst and a base. libretexts.orglibretexts.orgnih.gov This reaction forms a new carbon-carbon bond and a new alkene. libretexts.org The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are critical aspects of this transformation. libretexts.orgyoutube.com For a substrate like this compound, the bulky 5,5-dimethyl group would likely exert significant steric influence on the approach of the alkene and the subsequent steps of the catalytic cycle, potentially favoring the formation of less sterically hindered products. The reaction is a powerful tool for the synthesis of substituted alkenes from unsaturated halides or triflates. nih.gov

| Reaction | Coupling Partner | Catalyst System | Base | Conditions | Product Type | Ref |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / NiXantphos | K₃PO₄ | Room Temperature | Aryl-substituted alkene | rsc.org |

| Suzuki-Miyaura | (Hetero)aryl Halide | t-BuXPhos-Pd-G3 / L5 | K₃PO₄ | 60-110 °C | α- or γ-substituted alkene | nih.gov |

| Heck | Aryl or Vinyl Halide | Pd(OAc)₂ / PPh₃ | NaOAc | 100-140 °C | Substituted diene | rsc.org |

| Heck | Monosubstituted Alkene | Pd(OAc)₂ / PPh₃ | Base | Varies | Branched or linear diene | youtube.com |

Hydroformylation and Related Carbonylation Processes

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding aldehydes. researchgate.net This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium. researchgate.netlibretexts.orgwisc.eduorganic-chemistry.org

For this compound, hydroformylation would introduce a carbonyl group, significantly increasing its synthetic utility. A primary challenge in the hydroformylation of unsymmetrical alkenes is controlling the regioselectivity—that is, the formation of either the linear or the branched aldehyde. wisc.edu The steric bulk of the neopentyl group (5,5-dimethyl) would be expected to strongly influence the regiochemical outcome, likely favoring the formation of the aldehyde at the less hindered carbon of the original double bond. The electronic effect of the chlorine atom could also play a role in directing the catalyst. The reaction is typically carried out under pressures of carbon monoxide (CO) and hydrogen (H₂). researchgate.net

| Alkene Type | Catalyst System | Ligand Type | Pressure (CO/H₂) | Temperature | Predominant Product | Ref |

| Terminal Alkene | RhH(CO)(PPh₃)₃ | Triphenylphosphine | 1 atm | 25 °C | Linear Aldehyde | wisc.edu |

| Functionalized Alkene | Rh-bisdiazaphospholane | Bis-3,4-diazaphospholane | Varies | Varies | Chiral Branched Aldehyde | wikipedia.org |

| Terminal Alkene | HCo(CO)₄ | None | ~100 atm | ~100 °C | Linear/Branched Aldehyde Mix | researchgate.net |

Olefin Metathesis Studies

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds by cleaving and reforming them, typically catalyzed by ruthenium complexes like Grubbs or Schrock catalysts. nih.govorganic-chemistry.org For this compound, cross-metathesis (CM) with another olefin is a particularly relevant transformation.

In a potential cross-metathesis reaction, this compound would react with a partner alkene in the presence of a catalyst such as a second-generation Grubbs catalyst. wikipedia.orgnih.gov The success and selectivity of CM depend on the relative reactivity of the two olefins, which are often classified into types based on their tendency to homodimerize. nih.gov Type I olefins, like many terminal alkenes, react quickly, while more sterically hindered or electron-deficient olefins (Types II and III) react more slowly. nih.gov The bulky neopentyl group and the allylic chloride functionality would place this compound into a less reactive category (likely Type II or III), suggesting that a selective cross-metathesis could be achieved with a more reactive Type I olefin partner, driven by the release of a volatile byproduct like ethylene. organic-chemistry.orgwikipedia.org

| Metathesis Type | Olefin 1 | Olefin 2 | Catalyst | Outcome | Ref |

| Cross Metathesis | Type I (e.g., terminal alkene) | Type II (e.g., hindered alkene) | Grubbs 2nd Gen. | Selective cross-product formation | nih.govwikipedia.org |

| Cross Metathesis | Type I (e.g., terminal alkene) | Type I (e.g., terminal alkene) | Grubbs 1st or 2nd Gen. | Statistical mixture of products | nih.gov |

| Ring-Closing Metathesis | Diene | N/A | Grubbs or Schrock | Cyclic alkene | nih.gov |

Rearrangement Reactions and Isomerization Pathways

The allylic system within this compound is predisposed to various rearrangement reactions, which can be triggered thermally, photochemically, or by catalysts to yield isomeric products.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. mdpi.com The most relevant type for the carbon skeleton of this compound and its derivatives are rsc.orgrsc.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. mdpi.comnih.govnih.gov

While this compound itself would not undergo a classic Cope (a 1,5-diene substrate) or Claisen (an allyl vinyl ether substrate) rearrangement, its derivatives could be designed to participate in such transformations. mdpi.comnih.gov For example, if the chloro group were substituted to form an appropriate 1,5-diene, a thermal Cope rearrangement could be induced. mdpi.comwikipedia.org These reactions are stereospecific, proceeding through a highly ordered, chair-like six-membered transition state, which allows for the predictable transfer of stereochemistry from the starting material to the product. wikipedia.orgmasterorganicchemistry.com The reaction is governed by the principles of orbital symmetry. nih.gov

| Rearrangement Type | Substrate Class | Key Feature | Driving Force | Typical Condition | Ref |

| Cope | 1,5-Diene | All-carbon rsc.orgrsc.org shift | Relief of strain / Thermodynamics | Thermal (Heat) | mdpi.comwikipedia.org |

| Claisen | Allyl Vinyl Ether | O-containing rsc.orgrsc.org shift | Formation of a stable C=O bond | Thermal (Heat) | nih.gov |

| Aza-Claisen | Allyl Enamine | N-containing rsc.orgrsc.org shift | C-N bond formation | Thermal or Catalytic | nih.gov |

| rsc.orglibretexts.org-Sigmatropic | Allylic Ylide | rsc.orglibretexts.org shift | Formation of a more stable isomer | Varies (e.g., base) | libretexts.org |

Friedel-Crafts Cyclialkylation Studies of Related Systems

Intramolecular Friedel-Crafts alkylation is a powerful method for constructing cyclic systems, where an electrophilic center on a side chain attacks an associated aromatic ring. nih.gov For this to be applicable to a derivative of this compound, the molecule would first need to be functionalized with an aromatic group.

In related systems, an allylic halide tethered to an aromatic ring can undergo intramolecular cyclization upon treatment with a Lewis acid. nih.gov The Lewis acid, such as InCl₃ or AlCl₃, coordinates to the chlorine atom, facilitating its departure and the formation of an allylic carbocation. nih.govnih.gov This electrophilic cation is then trapped intramolecularly by the nucleophilic arene to form a new ring. nih.gov The success of the cyclization and the size of the ring formed (typically 5- or 6-membered rings are favored) depend on the length and conformation of the tether connecting the allyl group and the aromatic ring.

| Substrate | Lewis Acid Catalyst | Solvent | Temperature | Product | Ref |

| 4-(4-Methoxyphenyl)-1-bromobut-2-ene | InCl₃ (10 mol%) | CH₂Cl₂ | Room Temp. | 6-Methoxy-1-methyl-1,2-dihydronaphthalene | nih.gov |

| 4-(Naphthalen-2-yl)-1-bromobut-2-ene | InBr₃ (10 mol%) | CH₂Cl₂ | Room Temp. | 1-Methyl-1,2-dihydro-3H-benzo[f]chromene | nih.gov |

| 2-(2-Vinylphenyl)acetaldehyde | BF₃·Et₂O | CH₂Cl₂ | 0 °C | 4-Aryl-tetralin-2-ol (with arene trap) | |

| Cyclohept-4-ene-1-carbonyl chloride | AlCl₃ | Not specified | Not specified | 2-endo-chlorobicyclo rsc.orglibretexts.orgnih.gov-octan-8-one |

Mechanistic Investigations and Kinetic Studies of 1 Chloro 5,5 Dimethyl 2 Hexene Transformations

Detailed Reaction Mechanism Elucidation

The transformations of 1-chloro-5,5-dimethyl-2-hexene can proceed through various mechanistic pathways, including concerted and stepwise mechanisms, which may involve the formation of carbocation or zwitterionic intermediates. The specific mechanism is highly dependent on the reaction conditions, such as the nature of the nucleophile, solvent, and any catalysts present.

In nucleophilic substitution reactions, the pathway can be either S(_N)2, involving a backside attack by the nucleophile in a single concerted step, or S(_N)1, which proceeds through a stepwise mechanism involving the formation of an allylic carbocation intermediate. The primary nature of the carbon bearing the chlorine atom would typically favor an S(_N)2 mechanism. However, the allylic position of the leaving group can stabilize the formation of a carbocation, making an S(_N)1 pathway plausible under appropriate conditions, such as in polar protic solvents. byjus.com

Elimination reactions of this compound can also occur through different mechanisms, namely E1, E2, and E1cB. libretexts.org The E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously. The E1 mechanism is a stepwise process involving the formation of a carbocation intermediate, similar to the S(_N)1 pathway, followed by deprotonation. The E1cB mechanism involves the formation of a carbanion intermediate prior to the departure of the leaving group. The choice between these pathways is influenced by factors such as the strength of the base and the solvent.

Furthermore, in certain reactions, the double bond of this compound can act as an internal nucleophile, leading to neighboring group participation (NGP). vedantu.comwikipedia.org This results in the formation of a cyclic intermediate, which can influence both the rate and the stereochemistry of the reaction. The participation of a π-bond can significantly accelerate the reaction rate compared to analogous saturated systems. wikipedia.org

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound transformations are significantly governed by a combination of steric and electronic effects. The most prominent feature of this molecule is the bulky tert-butyl group at the 5-position. This group exerts a significant steric hindrance, which can influence the approach of nucleophiles and bases to the reactive centers.

In S(_N)2 reactions, the steric bulk of the neopentyl-like structure significantly hinders the backside attack required for this mechanism. It is well-documented that neopentyl halides react exceptionally slowly in S(_N)2 reactions due to this steric hindrance. quora.com For instance, 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) reacts about 100,000 times slower than bromoethane. quora.com A similar retarding effect would be expected for S(_N)2 reactions of this compound.

In elimination reactions, the steric bulk of the base plays a crucial role in determining the regioselectivity. The reaction can potentially yield two different dienes: 5,5-dimethyl-1,3-hexadiene (B1143360) (the conjugated diene) or 5,5-dimethyl-1,2-hexadiene (the allene). The use of a sterically hindered base would be expected to favor the formation of the less substituted alkene (Hofmann product) by abstracting a proton from the less sterically hindered position.

Electronically, the double bond plays a critical role. It allows for the formation of a resonance-stabilized allylic carbocation in S(_N)1 and E1 reactions, which enhances the rate of these reactions compared to their saturated counterparts. byjus.com The π-electrons of the double bond can also participate in neighboring group assistance, further influencing reactivity. vedantu.comwikipedia.org

Kinetic and Thermodynamic Control of Reaction Outcomes

The distribution of products in the reactions of this compound can often be dictated by whether the reaction is under kinetic or thermodynamic control. This is particularly relevant in reactions that can lead to multiple isomeric products, such as in elimination reactions or reactions involving allylic rearrangements.

Under kinetic control , which is favored at lower temperatures and shorter reaction times, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. In the context of elimination reactions, this might lead to the formation of a less stable alkene if its formation proceeds through a more accessible transition state.

Under thermodynamic control , favored at higher temperatures and longer reaction times, the major product is the most stable one, as the system reaches equilibrium. For elimination reactions, this would typically favor the formation of the more substituted and conjugated diene, 5,5-dimethyl-1,3-hexadiene, as it is thermodynamically more stable.

The interplay between kinetic and thermodynamic control can be manipulated by the choice of reaction conditions to selectively favor the desired product.

Solvent Effects and Catalysis in Reaction Pathways

The solvent plays a crucial role in determining the mechanistic pathway and the rate of reactions involving this compound.

Polar protic solvents , such as water and alcohols, are effective at solvating both cations and anions. They can stabilize the transition state and the carbocation intermediate in S(_N)1 and E1 reactions, thus accelerating the rates of these reactions. byjus.com In some cases, the solvent can also act as the nucleophile in what is known as a solvolysis reaction.

Polar aprotic solvents , such as acetone (B3395972) or dimethylformamide (DMF), are capable of solvating cations but are less effective at solvating anions. These solvents generally favor S(_N)2 reactions.

Nonpolar solvents are typically used for reactions that proceed through radical mechanisms, such as allylic halogenation.

Catalysis can also significantly influence the reaction pathways. For instance, Lewis acids can be used to catalyze S(_N)1 reactions by coordinating to the chlorine atom and making it a better leaving group. In elimination reactions, the choice of base (e.g., a strong, non-nucleophilic base) is a form of catalysis that directs the reaction towards elimination over substitution. Copper(I) catalysts have been shown to be effective in the regio- and stereoselective coupling reactions of allylic compounds. organic-chemistry.org Computational studies have been employed to understand the mechanism of such catalytic cycles, including steps like oxidative addition and reductive elimination. rsc.orgnih.govrsc.org

Stereochemical Outcomes and Diastereoselective Control in Complex Syntheses

The stereochemistry of reactions involving this compound is a critical aspect, particularly when this compound is used as a building block in the synthesis of complex molecules with multiple chiral centers.

In S(_N)2 reactions , a complete inversion of stereochemistry at the reaction center is expected. If the starting material is chiral, the product will have the opposite configuration.

In S(_N)1 reactions , which proceed through a planar carbocation intermediate, the nucleophile can attack from either face, leading to a racemic mixture of products if the carbon becomes a stereocenter.

Neighboring group participation can have a profound effect on the stereochemical outcome. The formation of a cyclic intermediate often leads to retention of configuration at the reaction center, as the reaction proceeds through a double inversion mechanism. smartstartinstitute.com

Elimination reactions also have stereochemical requirements. The E2 mechanism, for instance, typically proceeds through an anti-periplanar arrangement of the proton being abstracted and the leaving group.

Achieving diastereoselective control in syntheses using this compound requires careful consideration of all these factors. The choice of reagents, catalysts, and reaction conditions can be tailored to favor the formation of a specific stereoisomer. For example, the use of chiral ligands in metal-catalyzed reactions can induce enantioselectivity. rsc.org

Application As a Precursor in Advanced Organic Synthesis and Materials Research

Role in the Synthesis of Complex Organic Molecules

1-Chloro-5,5-dimethyl-2-hexene serves as a crucial starting material in the multi-step synthesis of various complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the chloro group provides a site for nucleophilic substitution, while the double bond can undergo a range of addition reactions. This dual reactivity allows for the sequential introduction of different functional groups, building up molecular complexity.

A notable application is in the synthesis of allylamine (B125299) antifungals. For example, a structurally related compound, 1-chloro-6,6-dimethyl-2-heptene-4-yne, is utilized in a one-step synthesis of terbinafine, a widely used antifungal medication. ivychem.com This suggests the potential of this compound as a key building block for analogous therapeutic agents.

The table below outlines the key reactive sites of this compound and the types of reactions they can undergo, forming the basis for its role in complex molecule synthesis.

| Reactive Site | Type of Reaction | Potential Products |

| C-Cl Bond | Nucleophilic Substitution | Alcohols, Ethers, Amines, Thiols |

| C=C Double Bond | Electrophilic Addition | Halohydrins, Dihaloalkanes, Alkanes |

| C=C Double Bond | Oxidation | Epoxides, Diols |

| Allylic Position | Radical Halogenation | Dichloroalkenes |

Development of Novel Polymeric Materials and Resins

The double bond in this compound makes it a suitable monomer for polymerization reactions, leading to the development of novel polymeric materials and resins. The incorporation of the neopentyl group into the polymer backbone can impart desirable properties such as thermal stability, and improved solubility in organic solvents.

The polymerization can proceed through various mechanisms, including cationic polymerization, to yield polymers with a range of molecular weights and properties. These polymers can find applications as specialty plastics, and components of adhesives and coatings. For example, neopentyl glycol, a related structural unit, is a key component in the production of polyester (B1180765) resins used in powder coatings, which are known for their durability and resistance to weathering. rsc.org The synthesis of polymers containing neopentyl groups often results in materials with unique mechanical and thermal characteristics. researchgate.net

Precursor for Specialty Chemicals and Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of specialty and fine chemicals. These are low-volume, high-value compounds used in specialized applications. The reactivity of the chloroalkene allows for its conversion into a range of functionalized molecules.

One such example is the synthesis of 5,5-dimethyl-2-hexen-1-ol, an alcohol that can be used as a building block in the fragrance and flavor industry or as an intermediate for other chemical syntheses. The conversion from the chloro-derivative to the alcohol can be achieved through a nucleophilic substitution reaction with a hydroxide (B78521) source.

Furthermore, the double bond can be cleaved through ozonolysis to yield smaller, functionalized molecules that are themselves valuable intermediates. The steric hindrance provided by the neopentyl group can influence the regioselectivity of such reactions, leading to the preferential formation of a specific product.

| Precursor | Target Specialty Chemical | Synthetic Transformation |

| This compound | 5,5-dimethyl-2-hexen-1-ol | Nucleophilic Substitution |

| This compound | Aldehydes/Ketones | Ozonolysis |

| This compound | Epoxides | Epoxidation |

Contributions to Metal Extraction Processes (e.g., hydroxyquinoline derivatives)

A significant application of this compound is as a precursor in the synthesis of hydroxyquinoline derivatives, which are powerful chelating agents used in metal extraction processes. rroij.com 8-Hydroxyquinoline and its derivatives are known to form stable complexes with a wide range of metal ions. rroij.com By functionalizing the hydroxyquinoline core with lipophilic side chains derived from this compound, the resulting extractant molecules exhibit enhanced solubility in organic solvents, facilitating the separation of metals from aqueous solutions.

The synthesis typically involves the alkylation of a hydroxyquinoline with this compound. The neopentyl group in the side chain increases the lipophilicity of the extractant, which is a crucial factor for efficient liquid-liquid extraction of metal ions. These tailored extractants can exhibit selectivity for specific metals, a highly desirable property in hydrometallurgy for the purification and recovery of valuable metals.

Computational and Theoretical Chemistry Studies of 1 Chloro 5,5 Dimethyl 2 Hexene

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of allylic chlorides. researchgate.netnih.gov For a molecule like 1-chloro-5,5-dimethyl-2-hexene, the electronic environment is dictated by the interplay between the electron-withdrawing chlorine atom, the π-system of the double bond, and the bulky tert-butyl group.

The reactivity of allylic chlorides is a subject of considerable interest. They can participate in both S\N1 and S\N2 reactions, and the preferred pathway is influenced by reaction conditions. stackexchange.com The presence of the double bond stabilizes the transition states of both reaction types. In an S\N2 reaction, the transition state is stabilized by hyperconjugation between the incoming nucleophile's orbital and the allylic π-system. libretexts.org For an S\N1 reaction, the resulting allylic carbocation is stabilized by resonance. youtube.comyoutube.com

Computational studies on simpler allylic chlorides, such as allyl chloride, using methods like B3LYP/6-311++G(d,p) have been performed to understand these reactivities. youtube.com The calculated charges on the atoms provide a quantitative measure of the electronic distribution. For instance, Natural Population Analysis (NPA) on allyl chloride shows a small positive charge on the α-carbon, which increases significantly in the S\N2 transition state. acs.org

Table 1: Calculated Properties of a Representative Allylic Chloride (Allyl Chloride) Note: This data is for allyl chloride as a proxy for this compound.

| Property | Value | Computational Method |

| Charge on Cα (reactant) | +0.028 | MP2/6-311+G |

| Charge on Cα (transition state) | +0.189 | MP2/6-311+G |

Data sourced from computational studies on allyl chloride. acs.org

The tert-butyl group in this compound is expected to exert a significant steric effect, potentially hindering backside attack in an S\N2 reaction. However, its electron-donating inductive effect would further stabilize the allylic carbocation, potentially favoring an S\N1 pathway under appropriate conditions.

Transition State Analysis and Reaction Energy Profiles

The analysis of transition states and the calculation of reaction energy profiles are crucial for elucidating reaction mechanisms. For allylic chlorides, computational studies have mapped out the energetic landscapes of substitution reactions. nih.govacs.org These studies often compare the activation barriers for different possible pathways.

For instance, in palladium-catalyzed allylic substitutions, DFT calculations have been employed to investigate the mechanism, including the oxidative addition of the allylic chloride to the palladium catalyst. researchgate.net The energy profiles of such reactions reveal the rate-determining step and the influence of ligands on the catalytic cycle.

In the case of S\N2 reactions, the transition state geometry and its energy are key parameters. Calculations on the identity S\N2 reaction of allyl chloride (Cl- + CH2=CH-CH2Cl) have shown that the transition state is stabilized by the adjacent π-system. acs.org The energy barrier for this reaction is influenced by the alignment of the p-orbitals of the double bond with the breaking and forming bonds.

Table 2: Calculated Activation Enthalpies for S\N2 Reactions of Selected Alkyl Chlorides Note: This data provides context for the reactivity of allylic chlorides compared to other alkyl chlorides.

| Substrate | ΔΔH‡ (kcal/mol) |

| Allyl chloride | - |

| Propyl chloride | +1.45 |

| Benzyl chloride | -4.6 |

Data represents relative activation enthalpies and is sourced from computational studies on various alkyl chlorides. acs.org

For this compound, a transition state analysis would likely reveal a competition between S\N1 and S\N2 pathways, with the bulky tert-butyl group raising the energy of the S\N2 transition state due to steric hindrance, while simultaneously lowering the energy of the S\N1 intermediate through hyperconjugation.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, including reaction pathways. youtube.com While specific MD simulations for the reactions of this compound are not documented, the methodology is applicable to understanding its behavior in solution.

MD simulations can be used to investigate the role of the solvent in stabilizing intermediates and transition states. rsc.org For example, in an S\N1 reaction of this compound, MD simulations could model the solvation of the allylic carbocation and the chloride ion, providing insights into the solvent reorganization energy.

Furthermore, MD simulations can be employed to study the conformational dynamics of the molecule, which can influence its reactivity. The rotational barriers around the single bonds in this compound could be calculated, and their impact on the accessibility of the reactive sites could be assessed. In the context of more complex reactions, such as those involving enzymes or catalysts, MD simulations are invaluable for understanding the binding and interaction of the substrate with the active site. nih.gov

Prediction of Spectroscopic Properties for Research Validation

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be used to validate experimental findings or to identify unknown compounds. acs.org

¹³C and ¹H NMR Spectra: The prediction of NMR chemical shifts is a common application of quantum chemical calculations. nih.govnih.gov For this compound, DFT methods could be used to calculate the ¹³C and ¹H chemical shifts. The chemical shifts of the vinylic protons and carbons would be particularly informative. The carbon attached to the chlorine atom (C1) would be expected to have a chemical shift in the range typical for chlorinated alkanes, while the sp² carbons of the double bond would appear in the characteristic olefinic region of the ¹³C NMR spectrum. libretexts.org The protons on these carbons would similarly appear in the downfield region of the ¹H NMR spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Model Allylic Chloride Note: This data is hypothetical and for illustrative purposes, based on general knowledge of NMR spectroscopy of similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (attached to Cl) | 40-50 |

| C2 (vinylic) | 120-130 |

| C3 (vinylic) | 130-140 |

| C4 | 30-40 |

| C5 | 30-35 |

| CH₃ on C5 | 25-30 |

Infrared (IR) Spectra: The vibrational frequencies of a molecule can be calculated computationally and used to predict its IR spectrum. arxiv.orgarxiv.org For this compound, the most characteristic IR absorption bands would be the C=C stretching vibration of the double bond, the C-Cl stretching vibration, and the various C-H stretching and bending vibrations. The calculated frequencies are often scaled to better match experimental values.

Table 4: Predicted Characteristic IR Frequencies for a Model Allylic Chloride Note: This data is hypothetical and based on typical IR absorption ranges for the functional groups present.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| =C-H stretch | 3010-3095 |

| C-H stretch (alkane) | 2850-2960 |

| C=C stretch | 1640-1680 |

| C-Cl stretch | 600-800 |

These predicted spectra can serve as a powerful tool for the structural elucidation of this compound and for confirming its synthesis.

Advanced Spectroscopic and Analytical Techniques for Research Elucidation of 1 Chloro 5,5 Dimethyl 2 Hexene

Application of Advanced NMR Spectroscopy for Mechanistic Insights and Isomer Differentiation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of 1-Chloro-5,5-dimethyl-2-hexene and for differentiating between its potential isomers, such as the (E) and (Z) geometric isomers or positional isomers.

Proton (¹H) and Carbon-¹³ (¹³C) NMR form the foundation of structural analysis. The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting pattern), and integration (proton count). The ¹³C NMR spectrum would identify the number of unique carbon environments.

Illustrative ¹H and ¹³C NMR Data: The following table presents hypothetical chemical shifts (δ) for the (E)-isomer of this compound, predicted based on established substituent effects on similar chloro-alkene structures.

| Position | Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| 1 | -CH₂Cl | 4.05 (d) | 48.5 |

| 2 | =CH- | 5.75 (dt) | 128.0 |

| 3 | =CH- | 5.60 (dt) | 135.2 |

| 4 | -CH₂- | 2.10 (d) | 45.1 |

| 5 | -C(CH₃)₃ | - | 31.5 |

| 6 | -C(CH₃)₃ | 0.90 (s) | 29.8 |

Note: (s) = singlet, (d) = doublet, (dt) = doublet of triplets. Data is illustrative.

Advanced 2D NMR Techniques: To confirm connectivity and provide deeper mechanistic insights, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity from the chloromethyl group (-CH₂Cl) at C1, through the vinyl protons at C2 and C3, to the methylene group (-CH₂-) at C4.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the position of the tert-butyl group by showing a correlation from the singlet of the methyl protons (C6) to the quaternary carbon (C5) and the methylene carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly vital for isomer differentiation . For the (E)-isomer, a NOESY experiment would show a spatial correlation between the proton at C2 and the protons at C4. Conversely, for the (Z)-isomer, a stronger correlation would be expected between the proton at C2 and the proton at C3.

Vibrational Spectroscopy (IR, Raman) in Reaction Monitoring and Structural Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to monitor reaction progress.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying polar functional groups. Key expected absorptions for this compound would include stretches for the C=C, =C-H, and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR. stellarnet.us It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for observing the C=C double bond. stellarnet.us The C-Cl bond also gives a characteristic Raman signal. researchgate.netsphinxsai.comaps.org

Hypothetical Vibrational Spectroscopy Data:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Medium (Raman) |

| C-H Stretch (alkyl) | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |

| C=C Stretch | 1680-1640 | 1680-1640 | Medium (IR), Strong (Raman) |

| =C-H Bend | 1000-650 | Not typically observed | Strong (IR) |

| C-Cl Stretch | 850-550 | 850-550 | Strong (IR), Strong (Raman) |

Note: Data is illustrative and based on typical frequency ranges for these functional groups. orgchemboulder.comspectroscopyonline.comorgchemboulder.com

In reaction monitoring , the synthesis of this compound from its corresponding alcohol could be tracked by observing the disappearance of the broad O-H stretch (around 3300 cm⁻¹) and the appearance of the strong C-Cl stretch in the fingerprint region (850-550 cm⁻¹).

Mass Spectrometry (GC-MS) in Complex Mixture Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In the analysis of a reaction mixture potentially containing this compound, GC would first separate the target compound from starting materials, byproducts, and solvents. The separated compound then enters the mass spectrometer.

Expected Mass Spectrum Features: The mass spectrum of this compound would exhibit several key features:

Molecular Ion Peak (M⁺): Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks would be observed: one for the molecule containing ³⁵Cl and a smaller peak at two mass units higher (M+2) for the molecule containing ³⁷Cl. jove.comjove.com The relative intensity of the M+2 peak would be about one-third that of the M⁺ peak, a characteristic signature of a monochlorinated compound.

Fragmentation Patterns: Electron ionization would cause the molecule to fragment in predictable ways. Key fragmentation pathways for alkyl halides include alpha-cleavage and loss of the halogen. youtube.commiamioh.edu

Hypothetical GC-MS Fragmentation Data:

| m/z Value | Proposed Fragment | Significance |

| 146/148 | [C₈H₁₅Cl]⁺ | Molecular ion (M⁺/M+2), confirms molecular weight and presence of one chlorine atom. |

| 111 | [C₈H₁₅]⁺ | Loss of Chlorine radical (∙Cl). Often a significant peak. |

| 89 | [C₄H₆Cl]⁺ | Fragmentation via cleavage of the C4-C5 bond. |

| 57 | [C₄H₉]⁺ | Tert-butyl cation, [C(CH₃)₃]⁺. This is a very stable carbocation and would likely be the base peak. |

Note: Data is illustrative.

This technique is invaluable for identifying unintended byproducts in a synthesis, such as positional isomers of the chloroalkene or products of elimination reactions.

Chiroptical Spectroscopy in Stereochemical Assignment (if applicable)

Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgnih.gov These methods are exclusively used to determine the absolute configuration of enantiomers (non-superimposable mirror images). saschirality.org

For the compound this compound, there are no stereocenters (chiral carbons). The molecule possesses a plane of symmetry and is therefore achiral . Consequently, chiroptical spectroscopy is not applicable for its stereochemical analysis, as it would not exhibit any optical activity.

This technique would only become relevant if the molecular structure were modified to introduce a chiral center, for example, by adding a substituent at the C4 position that would make it a stereocenter. In such a hypothetical chiral analogue, CD and VCD (Vibrational Circular Dichroism) could be used to assign its absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations. mdpi.com

In Situ Spectroscopic Techniques for Transient Intermediate Detection

In situ spectroscopic techniques, such as time-resolved IR or NMR, are employed to study reactions as they occur, enabling the detection and characterization of short-lived, transient intermediates like carbocations. bohrium.comrsc.org

Reactions involving this compound, particularly nucleophilic substitutions (Sₙ1 type) or electrophilic additions to the double bond, could proceed through a resonance-stabilized allylic carbocation intermediate. sinica.edu.twmasterorganicchemistry.com

Hypothetical Application: Consider a solvolysis reaction of this compound in a polar solvent. The reaction mechanism could involve the departure of the chloride ion to form a transient allylic carbocation before the solvent molecule attacks.

Using a rapid-scan or stopped-flow technique coupled with an IR or NMR spectrometer, it would be theoretically possible to observe the formation and decay of this carbocation. The spectroscopic signature of the carbocation would be distinct from the reactant and product. For instance, in situ IR might detect a shift in the C=C stretching frequency due to the delocalization of the positive charge across the C1-C2-C3 system. Similarly, in situ NMR could detect significant downfield shifts for the protons and carbons involved in the delocalized positive charge of the carbocation intermediate. These studies provide direct evidence for proposed reaction mechanisms that would be otherwise inferred only from kinetic data and product analysis.

Research on Environmental Fate and Degradation Mechanisms of Halogenated Alkenes

Investigation of Chemical Hydrolysis Pathways

The chemical hydrolysis of 1-Chloro-5,5-dimethyl-2-hexene is a key abiotic degradation pathway in aqueous environments. As an allylic chloride, its hydrolysis is expected to proceed more readily than that of its saturated or vinylic counterparts. quora.comdoubtnut.com This enhanced reactivity is attributed to the formation of a resonance-stabilized allylic carbocation intermediate upon cleavage of the carbon-chlorine bond. quora.com

The proposed hydrolysis mechanism for this compound follows an SN1 pathway. The rate-determining step is the ionization of the C-Cl bond to form the 5,5-dimethyl-2-hexen-1-yl cation. This cation is stabilized by the delocalization of the positive charge across the adjacent double bond. The subsequent rapid reaction with water, a nucleophile, leads to the formation of the corresponding allylic alcohol, 5,5-dimethyl-2-hexen-1-ol. Under certain conditions, a competing reaction can lead to the formation of a diallyl ether. acs.org The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. acs.orgjst.go.jp

Table 1: Postulated Hydrolysis Products of this compound

| Reactant | Proposed Primary Product | Proposed By-product |

| This compound | 5,5-dimethyl-2-hexen-1-ol | Di(5,5-dimethyl-2-hexen-1-yl) ether |

Photolytic Degradation Studies and Radical Intermediate Formation

Photolytic degradation, or photodegradation, is another significant abiotic process that can contribute to the transformation of this compound in the environment, particularly in surface waters and the atmosphere. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds within the molecule.

For chlorinated alkenes, the primary photochemical reaction is the homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in the molecule. This process generates a highly reactive chlorine radical and an organic radical (the 5,5-dimethyl-2-hexenyl radical). These radical intermediates can then participate in a variety of secondary reactions, such as reacting with oxygen to form peroxy radicals, abstracting hydrogen from other molecules, or undergoing rearrangement. researchgate.net The presence of photosensitizers, such as humic substances in natural waters, can accelerate the rate of photodegradation. nih.gov The ultimate products of photolysis can include a complex mixture of oxygenated compounds like alcohols, aldehydes, and ketones. nih.gov

Table 2: Likely Radical Intermediates in the Photolysis of this compound

| Parent Compound | Primary Radical Intermediates |

| This compound | 5,5-dimethyl-2-hexenyl radical |

| Chlorine radical |

Reaction Kinetics with Atmospheric Oxidants (e.g., Cl atoms, O₃)

In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with photochemically generated oxidants. The most important of these are the hydroxyl radical (•OH), ozone (O₃), and to a lesser extent, the chlorine atom (Cl•).

The reaction with the hydroxyl radical is likely to be the dominant atmospheric removal process. The •OH radical can add to the double bond or abstract a hydrogen atom from the allylic position. For alkenes, addition to the double bond is generally the faster reaction. copernicus.orgmdpi.com The resulting radical adduct then reacts rapidly with molecular oxygen, initiating a series of reactions that lead to the formation of various oxygenated products and contribute to photochemical smog formation.

Ozone can also react with the double bond of this compound via ozonolysis. This reaction cleaves the double bond and forms a primary ozonide, which is unstable and decomposes to form a carbonyl compound and a Criegee intermediate. researchgate.net The Criegee intermediate can then undergo further reactions, including the formation of hydroxyl radicals.

The reaction with chlorine atoms, while generally less significant than with •OH radicals on a global scale, can be important in specific environments such as the marine boundary layer or in urban areas with high levels of chlorine-containing pollutants. Similar to •OH radicals, Cl atoms can add to the double bond or abstract a hydrogen atom.

Table 4: Predicted Atmospheric Reactions of this compound

| Atmospheric Oxidant | Primary Reaction Mechanism |

| Hydroxyl radical (•OH) | Addition to the double bond |

| Ozone (O₃) | Ozonolysis (cleavage of the double bond) |

| Chlorine atom (Cl•) | Addition to the double bond or H-abstraction |

Future Research Directions and Emerging Opportunities for 1 Chloro 5,5 Dimethyl 2 Hexene

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for the synthesis of allylic chlorides often involve harsh reagents and generate significant waste. Future research will likely focus on developing greener, more efficient synthetic pathways to 1-chloro-5,5-dimethyl-2-hexene.

One promising avenue is the direct C-H functionalization of 5,5-dimethyl-1-hexene. rsc.org This approach, which avoids the need for pre-functionalized substrates, could offer a more step-economical and sustainable alternative to classical methods. rsc.org The development of catalysts that can selectively activate the allylic C-H bond in the presence of other reactive sites will be crucial for the success of this strategy.

Another area of focus will be the development of catalytic hydrochlorination reactions of dienes or allenes that can be steered to produce the desired branched allylic chloride with high regioselectivity. Rhodium-catalyzed hydroamination of allenes has been shown to be a highly atom-economic method for producing branched allylic compounds, and similar strategies could be adapted for hydrochlorination. researchgate.netnih.gov

The principles of atom economy, which emphasize the maximal incorporation of starting materials into the final product, will be a guiding factor in the design of new synthetic methods. jocpr.comnih.gov The ideal synthesis would involve an addition reaction where all the atoms of the reactants are incorporated into the product, achieving 100% atom economy. jocpr.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Direct C-H Chlorination | Step-economical, reduced waste | Catalyst development for high selectivity |

| Catalytic Hydrochlorination | High atom economy | Control of regioselectivity |

| Isomerization Reactions | Atom-economical | Development of selective catalysts |

Exploration of Novel Catalytic Transformations

The reactivity of the allylic chloride moiety in this compound opens the door to a wide range of catalytic transformations. While substitution and addition reactions are known, future research will delve into more complex and selective catalytic processes.

Transition-metal catalysis, particularly with earth-abundant metals like cobalt, presents a sustainable and cost-effective option for allylic functionalization. nih.gov Cobalt-catalyzed reactions could be developed for allylic substitution, nucleophilic allylation, and Heck-type functionalization of this compound. nih.gov Furthermore, recent advances in group IX metal (Co, Rh, Ir) catalysis for allylic C-H functionalization could be applied to the parent alkene to generate a variety of functionalized derivatives. rsc.org

The development of enantioselective catalytic reactions will be a major focus, allowing for the synthesis of chiral molecules with high stereocontrol. Copper-catalyzed asymmetric allylic alkylation (AAA) has shown great promise for creating stereogenic centers. beilstein-journals.org Adapting these methods to utilize this compound as the electrophile could lead to the synthesis of valuable, enantioenriched compounds.

Furthermore, photoredox catalysis offers a mild and efficient way to generate radicals from allylic chlorides, which can then participate in a variety of bond-forming reactions. acs.org This strategy could be used to introduce a wide range of functional groups at the allylic position of this compound.

Integration into Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. vapourtec.comillinois.edu The integration of the synthesis and subsequent transformations of this compound into continuous flow systems represents a significant opportunity.

The synthesis of this compound itself could be performed in a microreactor, allowing for precise control over reaction parameters such as temperature and mixing, potentially leading to higher yields and selectivity. chimia.ch "Flash chemistry," which involves extremely fast reactions in microreactors, could be particularly useful for handling reactive intermediates. nih.govbeilstein-journals.org

Subsequent transformations of this compound, such as nucleophilic substitutions or catalytic coupling reactions, could also be carried out in flow. vapourtec.com This would enable the rapid optimization of reaction conditions and the on-demand synthesis of a library of derivatives. researchgate.net The use of packed-bed reactors containing immobilized catalysts or reagents can further simplify purification and product isolation. unimi.it

Table 2: Potential Advantages of Flow Chemistry for this compound

| Feature | Benefit |

| Enhanced Heat Transfer | Improved safety and selectivity |

| Precise Mixing | Increased reaction rates and yields |

| Rapid Optimization | Faster development of new reactions |

| Scalability | Seamless transition from lab to production |

Advanced Materials Applications Beyond Conventional Polymers

While allylic chlorides are precursors to polymers, the unique structure of this compound could be leveraged to create advanced materials with tailored properties. ox.ac.uk The bulky tert-butyl group can impart specific solubility, thermal, and mechanical characteristics to the resulting materials.

One area of exploration is the synthesis of functional polymers through controlled polymerization techniques. The allylic chloride can serve as an initiation site for certain types of polymerization or as a functional handle for post-polymerization modification. This could lead to the development of new biodegradable polymers or polymers with specific surface properties. ox.ac.uk

The reactivity of the double bond and the chlorine atom allows for the grafting of this compound onto surfaces or into the structure of other materials to modify their properties. For instance, it could be incorporated into the synthesis of novel resins or composites to enhance their performance.

Furthermore, the molecule could serve as a building block for the synthesis of liquid crystals or other ordered materials, where the rigid tert-butyl group could influence the packing and phase behavior.

Computational Design of New Reactivity Modes

Computational chemistry and density functional theory (DFT) are powerful tools for understanding and predicting chemical reactivity. nih.govnih.gov These methods can be applied to this compound to design new reactions and catalysts.

DFT calculations can be used to model the transition states of potential reactions, providing insights into reaction barriers and selectivity. researchgate.net This can help in the rational design of catalysts that favor a desired reaction pathway. For example, computational studies could be used to predict the regioselectivity of catalytic C-H functionalization or the stereoselectivity of asymmetric reactions. acs.org

Molecular modeling can also be used to investigate the non-covalent interactions that can influence reactivity. acs.org In the case of this compound, the steric bulk of the tert-butyl group will play a significant role in dictating how the molecule interacts with catalysts and other reactants.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactivity modes and applications for this compound.

Q & A

Q. What safety protocols are critical when handling chlorinated dimethylhexenes in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as chlorinated compounds often release toxic vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability .

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

- Methodological Answer :

- Temperature Modulation : Perform chlorination at 0°C to favor kinetic products, then gradually warm to isolate thermodynamic isomers .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate specific pathways, though steric bulk may limit efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.